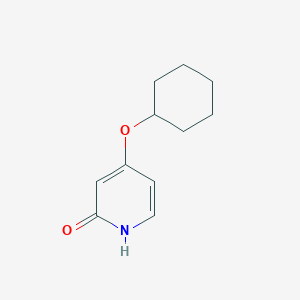

4-Cyclohexyloxy-1H-pyridin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Pyridinones can be synthesized through various methods. For instance, a one-pot synthesis of polysubstituted pyridin-2(1H)-ones from readily available enaminones and the cyanomethyl sulfonium bromide salt in the presence of cesium carbonate has been developed . This involves sequential nucleophilic vinylic substitution (SNV), intramolecular nucleophilic cyclization, and dealkylation reactions .Chemical Reactions Analysis

Pyridinones can participate in various chemical reactions. For example, a domino reaction involving Michael addition followed by amination, subsequent intramolecular amidation, and finally dehydronitrosation has been suggested .Applications De Recherche Scientifique

Entangled Coordination Frameworks

A study focused on the pH variation-induced construction of entangled frameworks using 1,4-bis(pyridin-4-ylmethoxy)benzene and zinc acetate salts, resulting in structures with cyclohexane-like windows in chair conformation. These entangled structures, varying in topology and complexity, demonstrate the versatility of cyclohexyl-based compounds in constructing coordination polymers with potential applications in material science (Li et al., 2012).

Synthesis of Pyridines and Quinolines

Another research avenue explores a novel one-pot process for synthesizing dihydropyrindines and tetrahydroquinolines, highlighting the utility of cyclohexyl and cyclopentyl annealed pyridines in the synthesis of complex heterocyclic compounds. This method underlines the role of cyclohexyl-based structures in pharmaceutical chemistry and natural product synthesis (Yehia et al., 2002).

Intramolecular Hydrogen Bonding

Research into the intramolecular interactions within cyclohexanol derivatives has led to insights into hydrogen bonding in solution, impacting the understanding of molecular stability and reactivity. Studies like these contribute to a deeper understanding of chemical behavior in various solvents and conditions (Glas et al., 1998).

Cycloaddition Reactions

Investigations into cycloaddition reactions using cyclohexyl-based dienes open new pathways for constructing bicyclic structures, which are pivotal in medicinal chemistry for developing novel therapeutic agents (Gritsch et al., 2019).

Crystal Packing Influences

The study of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines illustrates the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in crystal packing. Understanding these interactions aids in predicting and controlling the solid-state properties of materials, which is crucial for material design and pharmaceutical formulation (Lai et al., 2006).

Organocatalysis

The application of polystyrene-immobilized pyrrolidine for asymmetric Michael addition demonstrates the potential of cyclohexanone derivatives in catalysis, offering a sustainable and efficient approach to stereoselective synthesis, which is fundamental in drug development and synthesis of bioactive compounds (Miao et al., 2008).

Substituent Effect on Electronic Spectra

Research into the substituent effect on the electronic absorption spectra of 4-substituted 1-acyloxypyridine-2(1H)-thiones offers insights into the electronic properties of cyclohexyl-based compounds, impacting the design of materials with specific optical properties (Jankowiak & Kaszyński, 2009).

Orientations Futures

Pyridinones have been employed as bioisosteres for amides, pyridines, pyranones, pyrimidines, pyrazines, and phenol rings. With the help of feasible synthesis routes via established condensation reactions, the physicochemical properties of such a scaffold could be manipulated by adjustment of polarity, lipophilicity, and hydrogen bonding, eventually leading to its wide application in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs . This suggests that “4-Cyclohexyloxy-1H-pyridin-2-one” and similar compounds may have potential applications in drug discovery and medicinal chemistry.

Propriétés

IUPAC Name |

4-cyclohexyloxy-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-11-8-10(6-7-12-11)14-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXHACHSETXLEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC(=O)NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclohexyloxy-1H-pyridin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2610051.png)

![[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide](/img/structure/B2610059.png)

![2-[[4-Methyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2610062.png)